Lipophilicity (LogP) Comparison: 4-Ethyl vs. Unsubstituted Benzyl Analog
The 4-ethyl substituent on (4-Ethyl-benzyl)-furan-2-ylmethyl-amine increases its calculated partition coefficient (LogP) compared to the unsubstituted benzyl analog, benzyl(furan-2-ylmethyl)amine. This difference in lipophilicity has direct implications for passive membrane permeability, tissue distribution, and potential for off-target binding [1][2].
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 3.27 (LogP) and 3.52 (LogP) reported from different calculation methods [1][3] |
| Comparator Or Baseline | Benzyl(furan-2-ylmethyl)amine (CAS 4439-53-6): XLogP3 = 1.9 [2] |
| Quantified Difference | ΔLogP ≈ 1.37–1.62 (target compound ~2–3x more lipophilic based on 10-fold rule per log unit) |
| Conditions | Computed properties using XLogP3 and other estimation algorithms (ChemAxon, PubChem). |
Why This Matters
Higher lipophilicity may enhance membrane permeability and CNS penetration, making the 4-ethyl analog more suitable for intracellular or CNS-targeted screening libraries where the unsubstituted analog may exhibit limited cell penetration.
- [1] ChemBase. [(4-ethylphenyl)methyl](furan-2-ylmethyl)amine. LogP: 3.2743044. View Source
- [2] PubChem. Benzyl(furan-2-ylmethyl)amine (CID 39338). XLogP3-AA: 1.9. View Source
- [3] Chemsrc. (4-乙基-苄基)-呋喃-2-甲胺. LogP: 3.52270. View Source
